N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE
Overview
Description
Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s an important scaffold in medicinal chemistry and is associated with diverse biological activities .
Synthesis Analysis
Benzothiazoles can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . Single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .
Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods such as FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .
Mechanism of Action
Target of Action
The primary target of N-(1,3-Benzothiazol-2-yl)-2-(Ethylsulfanyl)Benzamide is N-Myristoyltransferase (NMT) . NMT is a key enzyme involved in the post-translational modification of proteins and has been identified as a new target for the development of novel antifungal agents .
Mode of Action
This compound acts as a potent inhibitor of NMT . By inhibiting NMT, it disrupts the normal function of the enzyme, leading to a disruption in the post-translational modification of proteins. This disruption can lead to a variety of downstream effects, including the inhibition of fungal growth .
Biochemical Pathways
The inhibition of NMT affects the myristoylation pathway , a critical process for protein function and localization . Myristoylation involves the addition of a myristoyl group to the N-terminal glycine of a protein, which is crucial for protein-protein interactions and membrane association. By inhibiting NMT, this compound disrupts these processes, leading to a broad antifungal effect .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. It has shown good inhibitory activity against a wide range of fungal pathogens, including systemic fungi and dermatophytes . Its antifungal activity against Cryptococcus neoformans and Candida glabrata was higher than that of fluconazole .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It is possible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of N-(1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide in animal models have not been reported yet .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-2-20-13-9-5-3-7-11(13)15(19)18-16-17-12-8-4-6-10-14(12)21-16/h3-10H,2H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZPSYDCQHKRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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